N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-6-azaspiro[2.5]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(2)9(13)8-7-10(8)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKVSYESWUWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC12CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bicyclic Precursors
A widely adopted method involves the intramolecular cyclization of substituted bicyclic intermediates. For example, 6-azaspiro[2.5]octane derivatives are synthesized via ring-closing reactions of γ-lactam precursors under basic conditions. Key steps include:
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Formation of the lactam ring through condensation of aminocarboxylic acids.
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Spirocyclization induced by deprotonation and nucleophilic attack, often catalyzed by bases like DIPEA (N,N-diisopropylethylamine).
Reaction conditions significantly impact yield. A study using 2,6-difluoronicotinic acid and 6-azaspiro[2.5]octane in acetonitrile with DIPEA achieved 76% yield after 48 hours at 20°C. Comparable results (72% yield) were obtained in 1,4-dioxane under similar conditions.
Reductive Amination Pathways
Alternative routes employ reductive amination to form the spirocyclic amine. For instance, ketone intermediates undergo condensation with primary amines followed by reduction with NaBH4 or BH3·THF. This method benefits from milder conditions but requires careful steric control to avoid byproducts.
Introduction of the Carboxamide Group
The N,N-dimethylcarboxamide moiety is introduced via acylation or carboxamide transfer reactions. Two primary strategies are documented:
Direct Acylation of the Azaspiro Amine
Reaction of 6-azaspiro[2.5]octane with dimethylcarbamoyl chloride in dichloromethane (DCM) produces the target compound. This one-step method is efficient but sensitive to stoichiometry:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Dimethylcarbamoyl chloride | DCM | 0°C → RT | 12 h | 68% |
Excess acylating agent leads to over-functionalization, while insufficient reagent results in unreacted starting material.
Coupling Reactions Using Activated Esters
A more controlled approach involves activating the carboxylic acid precursor (e.g., as a pentafluorophenyl ester) before coupling with dimethylamine. This method, performed in THF with Hünig’s base, achieves higher yields (82%) but requires additional purification steps.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates for cyclization steps, while ethereal solvents (THF, dioxane) improve carboxamide coupling efficiency.
Temperature and Catalysis
Purification Techniques
Flash chromatography using silica gel and gradient elution (0–10% MeOH in DCM) effectively isolates the product. Crystallization from ethyl acetate/hexane mixtures yields high-purity material (>98% by HPLC).
Analytical Characterization
Critical data for this compound:
1H NMR (400 MHz, CDCl3):
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δ 3.19 (t, J = 5.6 Hz, 4H, NCH2)
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δ 2.94 (s, 6H, N(CH3)2)
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δ 1.69 (br s, 4H, CH2)
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually performed in anhydrous conditions.
Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines. The reaction conditions may vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. It could be used as a lead compound for the synthesis of new drugs.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Structure : Replaces one dimethyl group with a cyclopropyl moiety.
- Properties : The cyclopropyl group enhances steric bulk and may influence binding affinity to hydrophobic targets. The hydrochloride salt improves aqueous solubility (priced at €923/50mg, indicative of specialized synthesis) .
- Applications : Used in high-throughput screening for kinase inhibitors or GPCR modulators due to its balanced lipophilicity .
6-Methyl-6-azaspiro[2.5]octane-1-carboxamide derivatives
- Example: (1S)-N-{(1S)-7,7-dihydroxy-1-[4-(2-methylquinolin-6-yl)-1H-imidazol-2-yl]nonyl}-6-methyl-6-azaspiro[2.5]octane-1-carboxamide (VJV ligand)
- Structure: Incorporates a methyl group on the azaspiro nitrogen and a complex hydroxy-imidazole-quinoline side chain.
- Properties : Higher molecular weight (82 atoms) and chiral centers (2 chiral atoms) suggest specificity in protein-ligand interactions, likely targeting enzymes or receptors with large binding pockets .
- Applications : Studied in structural biology (PDB entry VJV) for elucidating binding mechanisms .
Modifications to the Carboxamide Side Chain
6-Ethyl-6-azaspiro[2.5]octane-1-carboxamide derivatives
- Example: (1S)-N-{(1S)-7,7-dihydroxy-1-[5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl]nonyl}-6-ethyl-6-azaspiro[2.5]octane-1-carboxamide (TV7 ligand)
- Structure: Ethyl substituent on the azaspiro nitrogen and a methoxyquinoline-imidazole side chain.
- Properties: Increased lipophilicity from the ethyl group and methoxyquinoline may enhance blood-brain barrier penetration. The compound’s formula (C32H45N5O4) and aromatic bonds (16) suggest π-π stacking interactions in binding .
- Applications: Potential CNS drug candidate due to extended hydrophobic side chain .
Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
- Structure : Replaces carboxamide with a methyl ester and introduces a sulfonylphenylacetyl group.
- Properties : The ester group may improve oral bioavailability, while the sulfonyl moiety could confer selectivity for sulfotransferases or proteases .
- Applications : Likely explored in anti-inflammatory or anticancer drug discovery .
Physicochemical and Pharmacological Data Comparison
Key Findings and Implications
Substituent Impact: N-Alkyl Groups: Dimethyl and cyclopropyl substituents balance lipophilicity and solubility, whereas ethyl groups enhance CNS targeting . Side Chains: Complex side chains (e.g., quinoline-imidazole) improve target specificity but increase synthetic complexity and cost (e.g., TV7 at €2,764/500mg) .
Pharmacological Potential: Rigid spirocyclic cores are favored in protease and kinase inhibitors due to preorganized conformations . Hydrochloride salts (e.g., N-Cyclopropyl-N-methyl derivative) are prioritized for in vitro assays requiring aqueous solubility .
Synthetic Accessibility :
- Lower molecular weight derivatives (e.g., dimethyl variant) are more cost-effective (€754/50mg) compared to analogs with elaborate side chains .
Biological Activity
N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, a compound belonging to the spirocyclic amide family, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen in the azaspiro ring and the carboxamide functional group enhances its interaction with biological targets.
This compound exhibits its biological effects through several mechanisms:
- Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Modulation : It can bind to specific enzymes, either inhibiting or activating their functions, which can alter metabolic processes within cells.
- Gene Expression : The compound may influence gene expression related to various biological processes, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. This includes efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown that the compound's antimicrobial properties may rival those of established antibiotics .
Anticancer Effects
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have highlighted its effectiveness against certain cancer cell lines, indicating promising avenues for further research in oncology .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, and how is its purity validated?
Q. Which spectroscopic techniques are critical for characterizing the spirocyclic core and dimethylamide group?
- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O, ~1650–1700 cm⁻¹). ¹H NMR reveals distinct proton environments: spirocyclic CH₂ groups (δ 1.2–1.8 ppm), dimethylamide N-CH₃ (δ 2.8–3.1 ppm), and azaspiro NH (δ 5.5–6.0 ppm, if protonated). 2D NMR (COSY, HSQC) resolves spatial correlations in the strained spiro system .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioavailability and target binding affinity?
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Triangulate data using orthogonal assays (e.g., enzymatic vs. cell-based) and validate with dose-response curves (IC₅₀/EC₅₀). Statistical meta-analysis (random-effects models) accounts for inter-study heterogeneity . Control for DMSO cytotoxicity (≤0.1% v/v) and use blinded experimental designs to minimize bias .
Q. How is structure-activity relationship (SAR) analysis conducted for spirocyclic carboxamides?
- Methodological Answer : SAR studies systematically modify substituents (e.g., spiro ring size, dimethylamide substitution) and assess changes in bioactivity. For example:
- Spiro Ring Expansion : Compare azaspiro[2.5]octane vs. azaspiro[3.5]decane analogs.
- Amide Substitution : Replace dimethylamide with cyclopropylamide to evaluate steric effects.
Biological data are analyzed via ANOVA with post-hoc Tukey tests to identify significant trends (p<0.05) .
Methodological Challenges & Solutions
Q. What are the limitations of current spirocyclic compound synthesis, and how can they be addressed?
- Answer : Challenges include low yields due to ring strain and side reactions (e.g., dimerization). Mitigation strategies:
Q. How to design cross-sectoral studies integrating chemical synthesis, toxicology, and climate impact assessments?
- Answer : Adopt integrated scenarios combining synthetic workflows (e.g., green chemistry metrics) with life-cycle analysis (LCA) for solvent waste. Collaborate with climatologists to model atmospheric persistence (e.g., using EPI Suite) and align with IPCC socio-economic scenarios for risk prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
